molecular formula C17H15F3N6O B2359785 3-(Furan-2-yl)-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine CAS No. 2415520-04-4

3-(Furan-2-yl)-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine

Cat. No.: B2359785
CAS No.: 2415520-04-4
M. Wt: 376.343
InChI Key: HBAWEADFHGMJSG-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine is a complex organic compound that features a furan ring, a pyridazine ring, and a piperazine ring substituted with a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the furan and pyridazine intermediates, followed by the introduction of the piperazine ring. The trifluoromethyl group is then added to the pyrimidine ring through nucleophilic substitution reactions. Common reagents used in these reactions include trifluoromethyl iodide, piperazine, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyridazine ring can be reduced to form dihydropyridazines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones.

    Reduction: Dihydropyridazines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Furan-2-yl)-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target sites with high affinity. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Furan-2-yl)-6-[4-[6-(methyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine
  • 3-(Furan-2-yl)-6-[4-[6-(chloro)pyrimidin-4-yl]piperazin-1-yl]pyridazine

Uniqueness

The presence of the trifluoromethyl group in 3-(Furan-2-yl)-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(furan-2-yl)-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15F3N6O/c18-17(19,20)14-10-16(22-11-21-14)26-7-5-25(6-8-26)15-4-3-12(23-24-15)13-2-1-9-27-13/h1-4,9-11H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAWEADFHGMJSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CO3)C4=NC=NC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15F3N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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